Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate
Description
Properties
Molecular Formula |
C16H16FNO5 |
|---|---|
Molecular Weight |
321.30 g/mol |
IUPAC Name |
ethyl 5-[acetyloxy-(4-fluorophenyl)methyl]-3-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H16FNO5/c1-4-21-16(20)13-9(2)18-23-15(13)14(22-10(3)19)11-5-7-12(17)8-6-11/h5-8,14H,4H2,1-3H3 |
InChI Key |
WLSRIDBQOBWVRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C(C2=CC=C(C=C2)F)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate is recognized as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow for modifications that enhance bioactivity and specificity towards biological targets.
Case Study: Neuroprotective Agents
Research has demonstrated that derivatives of this compound exhibit neuroprotective properties. For instance, studies have shown that modifications to the isoxazole ring can lead to compounds that effectively inhibit neuroinflammation, a key factor in neurodegenerative diseases.
Agricultural Chemistry
Pesticide Formulation
This compound is utilized in the development of agrochemicals, particularly in formulating pesticides that are effective yet environmentally friendly. Its fluorinated phenyl group contributes to enhanced stability and efficacy against pests.
Case Study: Efficacy Against Crop Pests
Field trials have indicated that formulations containing this compound significantly reduce pest populations while exhibiting low toxicity to beneficial insects, thus supporting sustainable agricultural practices.
Material Science
Advanced Materials Development
In material science, this compound is explored for its potential to create polymers with enhanced thermal stability and mechanical properties. The incorporation of isoxazole units into polymer matrices can improve performance characteristics.
Data Table: Properties of Polymers with Isoxazole Units
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Degradation Rate | Low |
Biochemical Research
Enzyme Inhibition Studies
Researchers utilize this compound in studies related to enzyme inhibition. Its ability to interact with specific enzymes allows scientists to probe metabolic pathways and develop new therapeutic strategies.
Case Study: Inhibition of Specific Enzymes
A study highlighted the compound's effectiveness in inhibiting certain kinases involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development.
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. Its unique chemical structure aids in the accurate analysis of complex mixtures, facilitating quality control and research applications.
Application Example: Chromatographic Techniques
Using this compound as a reference standard has improved the reproducibility of results in high-performance liquid chromatography (HPLC) analyses.
Mechanism of Action
The mechanism of action of Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural analogs and their distinguishing features:
Biological Activity
Ethyl 5-(acetoxy(4-fluorophenyl)methyl)-3-methylisoxazole-4-carboxylate is a synthetic organic compound notable for its unique structure, which includes an isoxazole ring and various functional groups. Its molecular formula is , with a molecular weight of approximately 321.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features several key functional groups that contribute to its chemical reactivity:
- Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen, which is often associated with various biological activities.
- Acetoxy Group : Enhances solubility and may influence the compound's interaction with biological targets.
- Fluorinated Phenyl Group : The presence of fluorine can enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy.
Structural Comparison
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl 5-methylisoxazole-4-carboxylate | Lacks fluorine substitution; simpler structure. | |
| Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | Different position of fluorine; may exhibit different biological activities. | |
| Ethyl 5-(4-fluorobenzoyl)-3-methylisoxazole-4-carboxylate | Contains a benzoyl group instead of an acetoxy group; potential differences in reactivity. |
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including compounds structurally similar to this compound. For instance, research has shown that derivatives of isoxazoles exhibit significant inhibitory effects on various cancer cell lines, including lung cancer cells (A549), with some compounds demonstrating comparable efficacy to established chemotherapeutics like doxorubicin .
The biological activity of isoxazole derivatives is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors involved in cancer progression. The presence of the acetoxy and fluorinated phenyl groups may enhance these interactions, potentially leading to increased cytotoxicity against cancer cells.
Case Studies
- Study on Isoxazole Derivatives : A study evaluated several isoxazole derivatives for their anticancer activity against lung cancer cells. Among these, certain compounds exhibited excellent anticancer properties, suggesting that modifications in the structure can significantly influence biological outcomes .
- Electrochemical Behavior : Research also indicates that isoxazoles can exhibit interesting electrochemical properties, which may correlate with their biological activities. Compounds were subjected to cyclic voltammetry, revealing intensive oxidation and reduction potentials that could be linked to their anticancer mechanisms .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that require precise control over conditions to achieve high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
Future Directions
Given the promising biological activities associated with isoxazole derivatives, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how variations in structure affect biological activity will guide the development of more potent derivatives.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
- Mechanistic Studies : Investigating the specific pathways through which these compounds exert their effects on cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
